N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide is a chemical compound that has garnered significant interest in the field of synthetic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylprop-2-ynamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide typically involves the reaction of 5-fluoro-2-methylaniline with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like DCM or ethanol, mild heating.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can include inhibition of signal transduction or modulation of gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of the prop-2-ynamide moiety.
5-Fluoro-2-methylphenylboronic acid: Contains a boronic acid group, used in different types of chemical reactions.
Uniqueness
N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide is unique due to its combination of a fluorine atom, a methyl group, and a phenylprop-2-ynamide moiety, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-12-7-9-14(17)11-15(12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAXSRZQXQILHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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